![molecular formula C9H8ClFO3 B6296425 3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde CAS No. 2179038-34-5](/img/structure/B6296425.png)
3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde
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Description
3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde is a chemical compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 . It is a derivative of benzaldehyde .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde consists of a benzene ring substituted with a chloro group, a fluoro group, and a methoxymethoxy group . The InChI code for this compound is 1S/C9H8ClFO4/c1-14-4-15-8-6 (10)2-5 (9 (12)13)3-7 (8)11/h2-3H,4H2,1H3, (H,12,13) .Scientific Research Applications
Organic Chemistry Building Block
This compound can serve as an organic building block in various chemical reactions . Its unique structure and functional groups make it a versatile component in the synthesis of more complex molecules.
Synthesis of Hydroxyphenylnaphthols
It might be used in the preparation of hydroxyphenylnaphthols . These compounds are known to inhibit 17ß-hydroxysteroid dehydrogenase Type 2, an enzyme involved in steroid metabolism.
Suzuki Coupling Reactions
The compound could potentially be used in Suzuki coupling reactions . This is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds.
Synthesis of Amino-trimethoxyphenyl-aryl Thiazoles
It might be used in the synthesis of amino-trimethoxyphenyl-aryl thiazoles . These compounds have been studied for their potential as microtubule inhibitors and potential antitumor agents.
Rhodium Catalyzed Cyanation
The compound could potentially be used in rhodium-catalyzed cyanation reactions . This is a type of reaction that introduces a cyanide group into a molecule, which can be useful in the synthesis of various organic compounds.
Petasis Reaction
It might be used in Petasis reactions . This is a multi-component reaction that allows for the efficient synthesis of amines, which are fundamental building blocks in organic chemistry.
properties
IUPAC Name |
3-chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-5-14-9-7(10)2-6(4-12)3-8(9)11/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMPZDIROMVKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1Cl)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde |
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